molecular formula C₂₈H₂₈O₁₃ B030825 5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 105016-65-7

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No. B030825
M. Wt: 572.5 g/mol
InChI Key: SBLYXIKLMHGUJZ-LBMXFXLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μ M) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, research has shown the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone, demonstrating significant activity as cyclooxygenase inhibitors and possessing analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Transformations and Synthesis Techniques

  • The compound is involved in chemical transformations, such as the synthesis of tetrahydrobenzofurans via treatment with alkaline hydrogen peroxide and dimethyldioxirane oxidation. These processes lead to the formation of unique tetrahydrobenzofuran derivatives, showcasing the compound’s versatility in organic synthesis (Levai et al., 2002).

Reactions with Amines and Hydrobromic Acid

  • Research on 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has shown that its reaction with amines followed by hydrobromic acid leads to cyclization and formation of stable compounds. This highlights its potential in creating novel compounds through ring-opening reactions (Šafár̆ et al., 2000).

Diels-Alder Reactions

  • The compound has been used in Diels-Alder reactions, which are crucial in the synthesis of various stereoisomers and cycloadducts. These reactions are fundamental in the study of anthracyclines and other chemotherapeutic agents (Chandler & Stoodley, 1980).

Synthesis of Fused Pyranones

  • It plays a role in the synthesis of fused pyranones and derivatives of tetrahydro-2H-1-benzopyran-2-one. These reactions are significant in the development of various heterocyclic compounds with potential therapeutic applications (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

Synthetic Studies of Alkoxy Isoindole-1,3-diones

  • Alkoxy isoindole-1,3-diones have been synthesized and studied for their antibacterial properties. The compound plays a critical role in these syntheses, demonstrating its importance in the development of new antibacterial agents (Ahmed et al., 2006).

properties

IUPAC Name

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10?,14?,19-,20?,21?,23-,24-,25?,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYXIKLMHGUJZ-LBMXFXLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

CAS RN

105016-65-7
Record name Etoposide quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105016657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Reactant of Route 2
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Reactant of Route 3
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Reactant of Route 4
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Reactant of Route 5
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione
Reactant of Route 6
5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

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